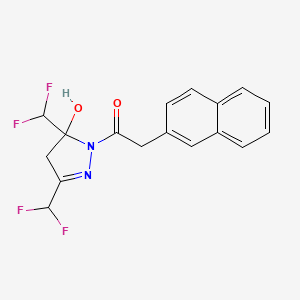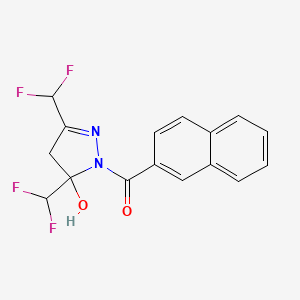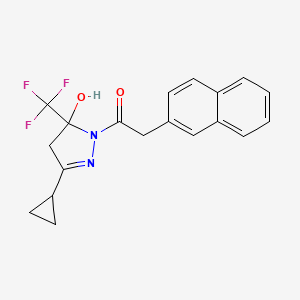
3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol
Descripción general
Descripción
3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BDFM, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BDFM belongs to the class of pyrazoline derivatives and has shown promising results in various studies for its anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to act through multiple pathways. 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol also activates the Nrf2 pathway, which leads to the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to have several biochemical and physiological effects in various studies. 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has also been found to reduce the levels of triglycerides, cholesterol, and glucose in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is its high potency and selectivity towards its target molecules. 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has also been found to exhibit low toxicity in animal studies. However, one of the limitations of 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol. One of the areas of interest is the development of 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the role of 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol in modulating the gut microbiome and its potential use as a prebiotic agent is an emerging area of interest.
Conclusion:
In conclusion, 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is a compound that has shown promising results in various studies for its potential therapeutic applications. 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol exhibits anti-inflammatory, antioxidant, and anticancer properties and has several biochemical and physiological effects. The research on 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is still in its early stages, and there are several future directions for further investigation.
Aplicaciones Científicas De Investigación
3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. 3,5-bis(difluoromethyl)-1-(2-naphthylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propiedades
IUPAC Name |
1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-naphthalen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N2O2/c18-15(19)13-9-17(25,16(20)21)23(22-13)14(24)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,15-16,25H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUVOHGNHUEHQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)CC2=CC3=CC=CC=C3C=C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(naphthalen-2-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4266687.png)
![6-bromo-N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4266696.png)


![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4266725.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B4266733.png)


![1-[(4-chloro-2-methylphenoxy)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266749.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266757.png)
![3,5-bis(difluoromethyl)-1-[(2,4,5-trichlorophenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266758.png)
![6-bromo-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4266773.png)
![methyl 2-[(2,3-dichlorobenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B4266789.png)
![propyl 2-[(2,3-dichlorobenzoyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4266797.png)